molecular formula C23H17F2N3O4 B2638401 7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-57-2

7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2638401
CAS RN: 533888-57-2
M. Wt: 437.403
InChI Key: BFIILJLCVGMOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H17F2N3O4 and its molecular weight is 437.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metabolic Studies

  • Synthesis for Metabolic Studies : A related compound, 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one (Fludiazepam), was synthesized and labeled with carbon-14 for metabolic studies. This involved various chemical processes such as carbonation, condensation, and oxidation (Nakatsuka et al., 1977).

Novel Structural Syntheses

  • Development of Novel Analogs : A novel structural isomer of VPA-985 was synthesized, demonstrating the compound's potential for creating new benzodiazepine analogs with therapeutic applications (Rotas et al., 2011).

Receptor Binding Studies

  • Central Benzodiazepine Receptor Ligands : Certain compounds similar in structure were synthesized as central benzodiazepine receptor ligands, showing high affinity for bovine and human receptors and displaying potential therapeutic applications in anxiety models (Anzini et al., 2008).

Chemical Synthesis Innovations

  • Innovations in Chemical Synthesis : The synthesis of polysubstituted 1,5-benzodiazepin-2-ones, similar in structure to the compound , was achieved using solid-phase synthesis. This demonstrates the chemical versatility and potential for creating diverse therapeutic agents (Schwarz et al., 1998).

Drug Intermediates and Crystal Packing

  • Analysis of Crystal Packing : Research into weak interactions involving fluorine in the crystalline lattice of benzodiazepinone drug intermediates, including fluoro-substituted derivatives, helps understand the molecular structure and potential drug interactions (Prasanna & Row, 2000).

properties

IUPAC Name

7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O4/c1-13-17(3-2-4-20(13)28(31)32)23(30)27-12-21(29)26-19-10-9-16(25)11-18(19)22(27)14-5-7-15(24)8-6-14/h2-11,22H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIILJLCVGMOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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